3-Phenyloxiranecarboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide
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Overview
Description
3-Phenyloxiranecarboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenyloxirane ring and a hydrazide group, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyloxiranecarboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves the reaction of 3-phenyloxiranecarboxylic acid with 1-(2-chlorophenyl)ethylidenehydrazine. This reaction is often carried out in the presence of a catalyst, such as AlCl3·6H2O, in an aqueous medium . The reaction conditions, including temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied to optimize the synthesis process. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Phenyloxiranecarboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives .
Scientific Research Applications
3-Phenyloxiranecarboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Phenyloxiranecarboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is particularly relevant in its potential anti-cancer applications, where it can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share similar biological activities, such as antiviral and anticancer properties.
Acyl Hydrazides: These compounds are structurally similar and undergo similar chemical reactions.
Uniqueness
What sets 3-Phenyloxiranecarboxylic acid (1-(2-chlorophenyl)ethylidene)hydrazide apart is its unique combination of a phenyloxirane ring and a hydrazide group, which confer distinct reactivity and potential for diverse applications. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
133662-11-0 |
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Molecular Formula |
C17H15ClN2O2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-3-phenyloxirane-2-carboxamide |
InChI |
InChI=1S/C17H15ClN2O2/c1-11(13-9-5-6-10-14(13)18)19-20-17(21)16-15(22-16)12-7-3-2-4-8-12/h2-10,15-16H,1H3,(H,20,21)/b19-11- |
InChI Key |
QDAMCKJYEISSPE-ODLFYWEKSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1C(O1)C2=CC=CC=C2)/C3=CC=CC=C3Cl |
Canonical SMILES |
CC(=NNC(=O)C1C(O1)C2=CC=CC=C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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